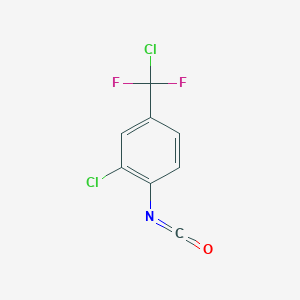
2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% (2C4CDFPI-95) is a chlorine-based compound that has been used in various scientific research applications due to its unique chemical and physical properties. It is a colorless, non-flammable, and volatile liquid that has a boiling point of 75°C and a melting point of -17°C. The compound is also soluble in both water and organic solvents. It is a chlorinated isocyanate with a wide range of applications in the field of scientific research.
科学研究应用
2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% has a wide range of applications in scientific research due to its unique chemical and physical properties. It has been used as a catalyst in the synthesis of various organic compounds, including polyurethanes and polyureas. It has also been used in the synthesis of pharmaceuticals, pesticides, and other specialty chemicals. Additionally, it has been used in the synthesis of fluoropolymers, as well as in the synthesis of biodegradable polymers for biomedical applications.
作用机制
2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% acts as a catalyst in the synthesis of various organic compounds. It acts as a Lewis acid and reacts with Lewis bases, such as amines, to form a complex that is capable of catalyzing the reaction. The reaction is typically a nucleophilic substitution reaction, wherein the 2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% is the nucleophile and the amine is the electrophile. The reaction proceeds through a series of steps, including proton transfer, bond formation, and product formation.
Biochemical and Physiological Effects
2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% has been studied for its potential biochemical and physiological effects. In studies conducted on animals, it has been found to have no adverse effects on the liver, kidneys, or other organs. Additionally, it has been found to have no mutagenic or teratogenic effects. It has also been found to have no adverse effects on the reproductive system.
实验室实验的优点和局限性
2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% has a number of advantages for lab experiments. It is a highly reactive compound, which makes it suitable for use in a wide range of reactions. Additionally, it is relatively inexpensive and easy to obtain. Furthermore, it is a colorless and non-flammable liquid, which makes it easy to handle and store. One limitation of 2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% is that it is volatile and has a low boiling point, which can make it difficult to use in certain reactions.
未来方向
There are a number of potential future directions for the use of 2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95%. It could be used in the synthesis of new pharmaceuticals and pesticides, as well as in the synthesis of new polymers and biodegradable polymers for biomedical applications. Additionally, it could be used in the synthesis of new fluoropolymers, as well as in the synthesis of new specialty chemicals. Finally, it could be used in the development of new catalysts for organic synthesis.
合成方法
2-Chloro-4-(chlorodifluoromethyl)phenyl isocyanate, 95% can be synthesized by the reaction of 2-chloro-4-chlorodifluoromethylphenyl isocyanate (2C4CDFPI) and a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a polar solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically conducted at a temperature of 80-90°C and a pressure of 10-20 bar. The reaction is typically complete within 2-3 hours.
属性
IUPAC Name |
2-chloro-4-[chloro(difluoro)methyl]-1-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMZQPFNJBZZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)Cl)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






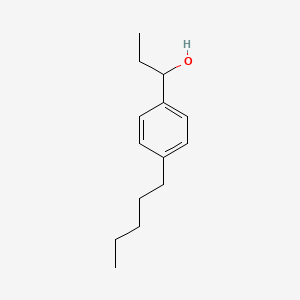


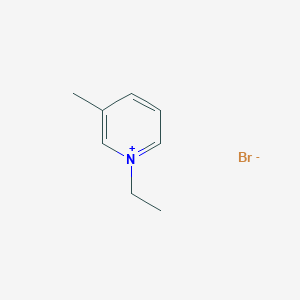
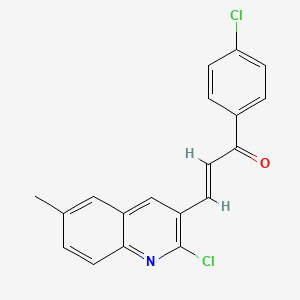

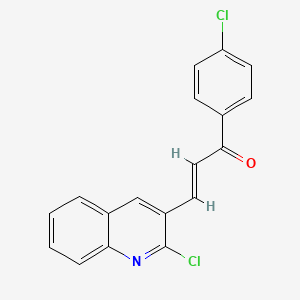

![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)